4,4-Dimethyl-2-imidazoline
Overview
Description
4,4-Dimethyl-2-imidazoline is a heterocyclic organic compound with the molecular formula C5H10N2. It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with two methyl groups attached to the carbon at position 4. This compound is known for its versatility and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Imidazoline derivatives, a class of novel cationic surfactants, are known to have a wide range of applications
Mode of Action
Imidazoline derivatives are known to have various applications due to their unique chemical structure . The specific interactions between 4,4-Dimethyl-2-imidazoline and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Imidazoline derivatives are known to be key components in functional molecules used in a variety of applications
Biochemical Analysis
Biochemical Properties
Imidazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazoline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Imidazoline derivatives have been shown to have dosage-dependent effects in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-imidazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methylpropanol with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoles.
Reduction: Reduction reactions can convert it into different imidazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products: The major products formed from these reactions include various substituted imidazolines and imidazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Dimethyl-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Comparison with Similar Compounds
Imidazole: A parent compound with a similar ring structure but without the methyl groups.
2-Methylimidazole: Similar structure with a single methyl group at position 2.
4,5-Dimethylimidazole: Contains two methyl groups at positions 4 and 5.
Uniqueness: 4,4-Dimethyl-2-imidazoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it suitable for specific applications where other imidazole derivatives may not be as effective.
Properties
IUPAC Name |
5,5-dimethyl-1,4-dihydroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVABIFHEPZPSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177614 | |
Record name | 4,4-dimethyl-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-59-1 | |
Record name | 4,4-dimethyl-2-imidazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-dimethyl-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethyl-2-imidazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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